Product packaging for 3-Methyl-4-phenylpyrrolidin-2-one(Cat. No.:CAS No. 67159-43-7)

3-Methyl-4-phenylpyrrolidin-2-one

Cat. No.: B3149379
CAS No.: 67159-43-7
M. Wt: 175.23 g/mol
InChI Key: YRVIJUAJJQDMCG-UHFFFAOYSA-N
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Description

The pyrrolidin-2-one ring system, a cyclic amide, is a privileged structure in the landscape of modern chemical research, underpinning the development of pharmaceuticals, agrochemicals, and advanced materials.

The pyrrolidin-2-one core, also known as a γ-lactam, is a structural linchpin in a multitude of natural products and synthetic compounds. Its prevalence stems from its ability to mimic peptide bonds, rendering it a valuable component in the design of peptidomimetics. This has led to its incorporation into a wide range of therapeutic agents. The ring's polarity and hydrogen bonding capabilities also contribute to its utility as a solvent and a monomer in polymer science. Furthermore, the pyrrolidin-2-one scaffold serves as a versatile precursor for the synthesis of more complex nitrogen-containing heterocyclic compounds and chiral amino acids.

The significance of this core is underscored by its presence in a variety of pharmaceuticals. For instance, pyrovalerone, a psychoactive drug, features a substituted pyrrolidin-2-one structure and is known to inhibit the reuptake of the monoamine neurotransmitters dopamine (B1211576) and norepinephrine (B1679862). nih.gov The adaptability of the pyrrolidin-2-one ring allows for the introduction of various substituents, enabling the fine-tuning of a molecule's biological activity.

The true power of the pyrrolidin-2-one scaffold in synthetic chemistry lies in its capacity to be functionalized at various positions around the ring. The introduction of substituents at the nitrogen atom or the carbon atoms of the ring dramatically influences the molecule's steric and electronic properties, and consequently its reactivity and biological function. Synthetic chemists have developed a plethora of methods to create substituted pyrrolidin-2-ones, including palladium-catalyzed cyclization and ring-closing metathesis. researchgate.net

Research has demonstrated that the strategic placement of substituents can lead to compounds with highly specific activities. For example, the synthesis of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one and its analogs has yielded potent and selective inhibitors of dopamine and norepinephrine transporters. nih.gov Similarly, the synthesis of 3-ethyl-4-methyl-3-pyrrolin-2-one (B45608) serves as a key intermediate for the antidiabetic drug glimepiride. google.com These examples highlight the modular nature of the pyrrolidin-2-one core, where different substitution patterns give rise to a diverse array of chemical entities with tailored properties.

Within the broad family of substituted pyrrolidinones, the 3,4-disubstituted pattern is of particular interest as it creates stereogenic centers, leading to chiral molecules with potential for stereospecific interactions with biological targets. The compound 3-Methyl-4-phenylpyrrolidin-2-one, with a methyl group at the 3-position and a phenyl group at the 4-position, exemplifies this class of molecules.

While dedicated research on this compound itself is not extensively documented in publicly available literature, significant research on closely related analogues provides a clear context for its importance. A notable area of investigation involves the use of racemic tertiary 3-chloro-3-methyl-1-phenylpyrrolidin-2-one in cobalt-catalyzed asymmetric reductive coupling reactions. acs.org In these studies, the pyrrolidinone serves as a key building block for the enantioconvergent synthesis of sterically hindered chiral amides bearing α-quaternary stereocenters. acs.org This research highlights the synthetic utility of the 3-methyl-phenylpyrrolidin-2-one core as a scaffold for constructing complex, three-dimensional molecules that are often challenging to synthesize via traditional methods. acs.org

The presence of the methyl and phenyl groups at the 3 and 4 positions, respectively, influences the stereochemical outcome of such reactions, making this substitution pattern a valuable platform for exploring and developing new asymmetric synthetic methodologies. The investigation into the reactivity of these types of substituted pyrrolidinones is crucial for advancing the field of stereoselective synthesis and for creating novel molecular architectures for applications in medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B3149379 3-Methyl-4-phenylpyrrolidin-2-one CAS No. 67159-43-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8-10(7-12-11(8)13)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVIJUAJJQDMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CNC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401300932
Record name 3-Methyl-4-phenyl-2-pyrrolidinone
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URL https://comptox.epa.gov/dashboard/DTXSID401300932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67159-43-7
Record name 3-Methyl-4-phenyl-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67159-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-4-phenyl-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies Towards 3 Methyl 4 Phenylpyrrolidin 2 One and Its Key Intermediates/analogues

Established Synthetic Pathways for Pyrrolidin-2-one Ring Formation

The construction of the pyrrolidin-2-one ring can be achieved through a variety of synthetic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.

Ring-Closing Reactions: Lactamization Approaches

Lactamization, the intramolecular cyclization of an amino acid or its derivative, is a fundamental and widely employed method for the synthesis of pyrrolidin-2-ones. This process typically involves the formation of an amide bond within a γ-amino acid precursor. For instance, γ-aminobutyric acid (GABA) can undergo cyclization to form 2-pyrrolidinone. nih.govnih.gov This reaction can be facilitated by activating the carboxylic acid group or by thermal means. The biosynthesis of 2-pyrrolidone often proceeds from glutamate, which is decarboxylated to GABA and subsequently cyclized. researchgate.net

A variety of reagents and conditions have been developed to promote lactamization. For example, monotrifluoroacetoxyborane-amines, prepared from borane-amines and trifluoroacetic acid, can be used in a one-pot tandem reductive amination/alkylation-cycloamidation of keto or amino acids to yield pyrrolidin-2-ones. organic-chemistry.org Another approach involves the use of highly electrophilic triphosgene (B27547) in a microflow reactor for a rapid and mild lactamization process. acs.org

Rearrangement Reactions Applicable to Pyrrolidinone Synthesis

Rearrangement reactions offer an alternative and powerful strategy for the construction of the pyrrolidin-2-one skeleton. A notable example is the aza-Baeyer-Villiger rearrangement, which involves the insertion of a nitrogen atom adjacent to a carbonyl group. This reaction can be applied to cyclobutanone (B123998) precursors to yield γ-lactams. researchgate.netorganic-chemistry.org A key advantage of this method is that it can proceed under mild conditions, offering high regioselectivity and stereospecificity. researchgate.netnih.gov The reaction is believed to proceed through a Criegee-like intermediate, distinguishing it from the classical Beckmann rearrangement. researchgate.netorganic-chemistry.org This method has been successfully utilized in the synthesis of bioactive molecules like Rolipram. researchgate.netorganic-chemistry.org

Another relevant rearrangement is the Schmidt reaction, which can also be used for ring expansion to form lactams. youtube.com

Cycloaddition Reactions

[3+2] Cycloaddition reactions, particularly those involving azomethine ylides, are a highly effective and convergent method for the synthesis of substituted pyrrolidines, which can then be converted to pyrrolidin-2-ones. mdpi.comacs.orgrsc.org These reactions allow for the simultaneous formation of multiple stereocenters with a high degree of control. acs.orgrsc.org Glycine-based decarboxylative 1,3-dipolar [3+2] cycloadditions are particularly noteworthy for generating azomethine ylides that react with various dipolarophiles to form the pyrrolidine (B122466) ring. mdpi.com The use of chiral catalysts or auxiliaries can render these cycloadditions highly enantioselective. acs.orgrsc.org

A cascade reaction sequence involving a 1,3-dipolar cycloaddition followed by lactamization has been developed for the diastereoselective synthesis of complex pyrrolidinedione-fused systems. acs.org The choice of dipolarophile can also be used to control the regioselectivity of the cycloaddition. mdpi.com

Intramolecular Dehydrative Cyclization Mechanisms

The intramolecular dehydrative cyclization of γ-amino acids is a direct and atom-economical route to pyrrolidin-2-ones. This method is essentially a specific type of lactamization that proceeds with the elimination of a water molecule. The synthesis of 3,4-dihydroxy-pyrrolidin-2-one has been achieved through the asymmetric dihydroxylation of vinylogous aminoesters followed by a mild intramolecular cyclization. nih.gov

Photoinduced Organocatalyzed Cyclization Methods

Photoinduced and organocatalyzed reactions have emerged as powerful tools in modern organic synthesis. A green and efficient method for the synthesis of pyrrolidin-2-ones involves a photoinduced organocatalyzed three-component cyclization of a styrene, a tertiary α-bromoalkyl ester, and a primary amine in a microchannel reactor under visible light. rsc.orgthieme-connect.com This approach avoids the use of metal catalysts and proceeds under mild conditions. rsc.org Another photo-promoted method involves the ring contraction of pyridines with silylborane to afford pyrrolidine derivatives. osaka-u.ac.jpnih.gov Furthermore, photoinduced chloroamination cyclization of allenes has been shown to produce 2-(1-chlorovinyl)pyrrolidines. nih.gov

Targeted Introduction of Phenyl and Methyl Substituents at Positions 3 and 4

The synthesis of the specific target molecule, 3-methyl-4-phenylpyrrolidin-2-one, requires strategies for the regioselective introduction of the methyl and phenyl groups onto the pyrrolidin-2-one core.

Several methods can be employed for the stereoselective synthesis of 3,4-disubstituted pyrrolidin-2-ones. One approach involves the alkylation of a pre-existing pyrrolidin-2-one scaffold. For example, chiral 4-alkyloxymethyl-pyrrolidin-2-ones can be alkylated to give 3,4-trans-disubstituted products with high stereoselectivity. researchgate.netresearchgate.net Another strategy is the Michael addition of a nucleophile to a suitable α,β-unsaturated lactam precursor, followed by a reductive ring-closing strategy. rsc.org

The introduction of a phenyl group can be achieved through various methods, including the use of phenyl-containing starting materials in the ring-forming reaction. For instance, the synthesis of 4-phenylpyrrolidin-2-one can be accomplished via an aza-Baeyer-Villiger rearrangement of a phenyl-substituted cyclobutanone. researchgate.net The introduction of a methyl group can often be achieved through alkylation of an enolate intermediate. The stereochemical outcome of such alkylations can often be controlled by the existing stereocenters on the pyrrolidine ring. researchgate.net

A cobalt-catalyzed asymmetric reductive coupling of isocyanates with racemic tertiary alkyl halides has been reported for the synthesis of sterically hindered chiral amides, which could be a potential route to precursors of this compound. acs.org

Strategies for Phenyl Group Installation (e.g., Suzuki-Miyaura coupling on suitable precursors)

The introduction of a phenyl group at the C4 position of the pyrrolidin-2-one ring is a critical transformation. Among the various cross-coupling reactions available to organic chemists, the Suzuki-Miyaura coupling has emerged as a powerful and versatile tool for this purpose. libretexts.orgyoutube.com This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or its ester) and an organohalide or triflate. libretexts.orgyoutube.com

In the context of synthesizing 4-phenylpyrrolidin-2-one derivatives, a suitable pyrrolidin-2-one precursor bearing a leaving group (e.g., a bromine, iodine, or triflate) at the C4 position would be reacted with phenylboronic acid in the presence of a palladium catalyst and a base. The general scheme for such a reaction is depicted below.

General Scheme for Suzuki-Miyaura Coupling:

Generated code

Where R-X is the pyrrolidin-2-one precursor with a leaving group X, and Ph-B(OH)2 is phenylboronic acid.

The choice of palladium catalyst, ligands, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling and can be optimized to achieve high yields. researchgate.net This method is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. nih.govclaremont.edu The byproducts of the reaction are generally non-toxic and easily removed, simplifying the purification process. libretexts.org

While direct examples for the synthesis of this compound via Suzuki-Miyaura coupling are not extensively detailed in the provided context, the general applicability of this reaction to form C-C bonds with aryl groups on heterocyclic scaffolds is well-established. researchgate.netnih.gov

Methodologies for Methyl Group Introduction (e.g., α-alkylation, Michael addition)

The installation of the methyl group at the C3 position of the pyrrolidin-2-one ring can be achieved through several classic carbon-carbon bond-forming reactions, most notably α-alkylation and Michael addition.

α-Alkylation: This method involves the deprotonation of the α-carbon to the carbonyl group (C3) of a 4-phenylpyrrolidin-2-one precursor to form an enolate, which then acts as a nucleophile to attack an electrophilic methyl source, such as methyl iodide. The stereochemical outcome of this reaction can be influenced by the reaction conditions and the presence of chiral auxiliaries. The alkylation of α-lithio pyrrolidine derivatives has been reported as a viable process for preparing 2-methylpyrrolidines. google.com

Michael Addition: The Michael addition, or conjugate addition, offers an alternative route where a nucleophile adds to an α,β-unsaturated carbonyl compound. organic-chemistry.orgmasterorganicchemistry.com In the synthesis of this compound, a Michael acceptor such as 4-phenyl-5H-pyrrol-2-one could potentially react with a methyl-containing nucleophile. Conversely, a precursor containing the methyl group could undergo an intramolecular Michael addition to form the pyrrolidinone ring. ntu.edu.sgrsc.org The reaction is typically mediated by a base and is known for its ability to create new carbon-carbon bonds in a controlled manner. youtube.com

Nitro-Mannich Reaction Derived Pathways

The nitro-Mannich reaction, also known as the aza-Henry reaction, is a powerful tool for the synthesis of β-nitroamines, which are versatile intermediates that can be converted to the this compound core structure. wikipedia.orgcore.ac.uk This reaction involves the nucleophilic addition of a nitroalkane to an imine. wikipedia.org

A plausible pathway could involve the reaction of an imine derived from benzaldehyde (B42025) and an amine with nitropropane. The resulting β-nitroamine could then undergo further transformations, including reduction of the nitro group and cyclization, to yield the desired lactam. The nitro-Mannich reaction is often facilitated by electron-withdrawing groups on the imine, which increase the electrophilicity of the C=N double bond. nih.gov

The diastereoselectivity of the nitro-Mannich reaction is a key feature, often favoring the formation of anti-β-nitroamines. nih.gov This stereochemical preference can be exploited in the synthesis of specific stereoisomers of this compound. One-pot procedures combining a 1,4-addition with a nitro-Mannich reaction have been developed, allowing for the construction of three contiguous stereocenters with a high degree of control. ucl.ac.uk

Advanced and Stereoselective Synthesis of this compound and its Analogs

The control of stereochemistry is paramount in the synthesis of biologically active molecules. For this compound, which contains two stereocenters, the development of enantioselective and diastereoselective methods is crucial.

Enantioselective Synthesis via Asymmetric Catalysis (e.g., organocatalysis, biocatalysis)

Asymmetric catalysis offers an efficient way to generate enantiomerically enriched products. Both organocatalysis and biocatalysis have been successfully employed in the synthesis of chiral pyrrolidine derivatives.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In the context of synthesizing pyrrolidinone-containing structures, organocatalysts have been used in cascade reactions to construct complex molecules with high enantioselectivity. For instance, a quinidine-derived squaramide has been used to catalyze a three-component cascade of Knoevenagel/Michael/cyclization reactions to produce spiro[indoline-3,4-pyrrolo[3,4-b]pyridines] with excellent enantiomeric excess (up to 99% ee). nih.gov Such strategies could be adapted for the enantioselective synthesis of this compound.

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions. nih.gov Biocatalytic methods have been developed for the synthesis of chiral pyrrolidines. whiterose.ac.uk For example, laccases have been used in the stereoselective synthesis of pyrrolidine-2,3-diones, creating all-carbon quaternary stereocenters. rsc.org The use of enzymes in organic synthesis is a rapidly growing field, offering sustainable and highly selective routes to chiral molecules. nih.gov

Diastereoselective Approaches (e.g., nitro-Mannich reaction, specific Michael additions)

As mentioned previously, the nitro-Mannich reaction is inherently diastereoselective, often yielding the anti-diastereomer with high preference. nih.gov This selectivity is influenced by the reaction conditions and the nature of the substrates and catalysts used. wikipedia.org

Similarly, Michael additions can be rendered diastereoselective. The stereochemical outcome of the addition can be controlled by the use of chiral auxiliaries, catalysts, or by substrate control where existing stereocenters in the molecule direct the approach of the nucleophile. rsc.org Intramolecular Mizoroki–Heck annulations have also been shown to proceed with high diastereoselectivity in the formation of spiroindolines containing a pyrrolidine ring. nih.govdiva-portal.org

The following table summarizes the diastereomeric ratios achieved in selected reactions relevant to the synthesis of substituted pyrrolidines.

Reaction TypeSubstratesCatalyst/ConditionsDiastereomeric Ratio (dr)Reference
Nitro-MannichN-PMP-α-iminoesters and nitroalkanesCu(II)-BOX, Et3NNot specified, but up to 99% ee wikipedia.org
Reductive Nitro-MannichNitroolefin and imineHydride additionanti-selective nih.gov
One-pot 1,4-addition/nitro-MannichNitroalkenes and iminesDiethylzinc, THF or Et2OTunable (syn/anti or syn/syn) ucl.ac.uk
Intramolecular Mizoroki-HeckCyclopentenyl-tethered 2-bromo-N-methylanilinesPd(0) catalyst>98% diva-portal.org

Dynamic Kinetic Resolution Techniques (e.g., enzymatic methods)

Dynamic kinetic resolution (DKR) is a powerful strategy to overcome the 50% theoretical yield limitation of conventional kinetic resolutions. princeton.edu In DKR, the less reactive enantiomer of a racemic starting material is continuously racemized in situ, allowing for its conversion into the desired product enantiomer. nih.gov

Enzymatic DKR has proven to be a particularly effective method. A notable example is the synthesis of enantiomerically enriched 4-phenylpyrrolidin-2-one. researchgate.net This process utilizes a ω-transaminase to catalyze the enantioselective amination of a racemic keto ester. The enzymatic transamination is followed by a spontaneous cyclization to form the pyrrolidinone. The unreacted ketone enantiomer is racemized under the reaction conditions, allowing for a theoretical yield of 100% of the desired enantiomerically pure product. researchgate.net Careful optimization of reaction parameters such as co-solvent and pH was shown to enhance the enantioselectivity of this transformation. researchgate.net

The following table highlights key aspects of a reported enzymatic DKR for the synthesis of 4-phenylpyrrolidin-2-one.

Key StepEnzymeSubstrateProductEnantiomeric Excess (ee)Reference
Enantioselective amination and cyclizationω-Transaminase4-oxo-3-phenylbutyric acid ethyl ester(R)-4-phenylpyrrolidin-2-oneup to 68% researchgate.net

Flow Chemistry Applications in Pyrrolidinone Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology in chemical manufacturing, offering substantial improvements over traditional batch processing. nih.govscielo.br In a flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. europa.eu This methodology provides key advantages, including superior heat transfer, rapid mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for straightforward automation and scalability. nih.govscielo.breuropa.eu

The application of flow chemistry is particularly beneficial for synthesizing heterocyclic compounds like pyrrolidinones, which are common motifs in active pharmaceutical ingredients (APIs). nih.gov The precise control afforded by flow reactors can prevent the formation of byproducts and improve yields, as demonstrated in syntheses where tight temperature regulation is crucial. thieme-connect.de

A notable example in the synthesis of related heterocyclic structures is the continuous flow electrochemical oxidative cyclization of 2-pyrrolidinones. acs.org This method highlights the capacity of flow chemistry to enable reactions that may be challenging to control in a batch environment. Another relevant application is the multi-step synthesis of marine natural products containing oxazole (B20620) cores, which shares mechanistic steps with pyrrolidinone formation, such as cyclodehydration. In one such synthesis, flow technologies were employed to avoid laborious batch protocols and aqueous extractions by using polymer-supported scavengers for in-line purification. mdpi.com This "telescoped" approach, where intermediates are generated and consumed in a continuous stream without isolation, significantly reduces workup time and waste. nih.govmdpi.com

Furthermore, in-line monitoring techniques, such as FlowIR spectroscopy, can be integrated into flow systems to allow for real-time reaction analysis and optimization. thieme-connect.de This was effectively used in a multi-step synthesis of pyrazoles, where the concentration of an intermediate was monitored to precisely control the stoichiometry of a subsequent reaction, thereby minimizing reagent use and improving efficiency. thieme-connect.de

Table 1: Examples of Flow Chemistry Parameters in Heterocyclic Synthesis

Target/Intermediate Key Reaction Step Reactor Type Residence Time Temperature Key Findings & Citation
Oxazoline Intermediate Cyclodehydration Coil Reactor (10 mL) Not specified Not specified Avoided aqueous extraction and chromatography by using polymer-supported scavengers. mdpi.com
Pyrazole Hydrazine Coupling Not specified Not specified Not specified In-line FlowIR monitoring enabled precise stoichiometric control, reducing reagent consumption by 50%. thieme-connect.de
7-Ethyltryptol Fischer Indole Synthesis Zoned Flow Reactor 20s - 4 min 20°C - 115°C Precise temperature control across different zones prevented the formation of byproducts. thieme-connect.de
Atropine Analogue Mannich Reaction Loop Reactor (1.8 mL) 7.6 min Room Temp. Demonstrated a two-step continuous sequence with residence times controlled by flow rate. nih.gov

Automated Synthesis Platforms

The drive to accelerate chemical discovery has led to the development of sophisticated automated synthesis platforms. researchgate.netnih.gov These systems replace the manual operations of a chemist with robotics and data-driven algorithms, enabling high-throughput experimentation, rapid reaction optimization, and the synthesis of large compound libraries. nih.govnih.gov

More advanced platforms leverage artificial intelligence and robotics to create an end-to-end workflow from molecular design to production. youtube.com The SynFini™ platform exemplifies this integration:

SinRoute uses AI to analyze and propose optimal synthetic routes. youtube.com

Sinjjet employs robotics and microscale dispensing to test and validate numerous reaction conditions in parallel. youtube.com

AutoSin executes multi-step syntheses in a miniaturized, continuous flow chemical plant. youtube.com

Such platforms can dramatically shorten the development cycle for new molecules. youtube.com Another example is the use of the I-DOT (Immediate Drop-on-Demand Technology) platform for the diversity-oriented synthesis of iminopyrrolidines. This system used nanoscale, pressure-based dispensing to perform over 1000 unique reactions, showcasing the power of automation to explore a vast chemical space that would be inaccessible through manual methods. nih.gov The data generated from these high-throughput experiments can also be used to train machine-learning models, further refining predictive synthesis capabilities. researchgate.netnih.gov

The core of these platforms consists of modular hardware, including liquid handling robots, computer-controlled reactors, and automated purification and analysis units (e.g., LC/MS). nih.gov The ultimate goal is to create autonomous systems that not only execute pre-programmed syntheses but also learn from experimental outcomes to handle errors and improve processes over time, much like an experienced chemist. nih.gov

Table 2: Comparison of Automated Synthesis Platforms

Platform Key Technology Primary Function Throughput Relevance to Pyrrolidinone Synthesis & Citation
Synple Reagent Cartridges Automated reaction and work-up Sequential, one-at-a-time Cartridges for amide formation and N-heterocycle synthesis are directly applicable. sigmaaldrich.com
I-DOT Non-contact liquid dispensing Nanoscale, diversity-oriented synthesis High (e.g., >1000 reactions) Demonstrated for synthesis of iminopyrrolidine libraries, a related scaffold. nih.gov
SynFini™ Integrated AI and Robotics End-to-end: route design, high-throughput screening, multi-step flow synthesis High AI-driven route planning and automated execution can accelerate discovery of novel pyrrolidinones. youtube.com
General Autonomous Platforms Modular Robotics, AI/ML Data-driven synthesis, optimization, and self-learning Variable Provides a framework for creating novel, optimized synthetic routes to complex targets like substituted pyrrolidinones. nih.gov

Chemical Reactivity and Derivatization of 3 Methyl 4 Phenylpyrrolidin 2 One

Functionalization of the Pyrrolidin-2-one Core

The core structure of 3-methyl-4-phenylpyrrolidin-2-one can be functionalized at several key positions, enabling the generation of a diverse library of analogues.

N-Substitution Reactions (e.g., alkylation, acylation)

The secondary amine within the pyrrolidin-2-one lactam is a key handle for derivatization. The nitrogen atom can readily undergo nucleophilic attack to form N-substituted products.

N-Alkylation: The hydrogen on the nitrogen can be substituted with various alkyl groups. This is typically achieved by deprotonation with a suitable base to form the corresponding amide anion, followed by reaction with an alkyl halide. Modern methods, such as a dual copper/photoredox N-alkylation platform, have been developed for the efficient N-alkylation of related N-nucleophiles using alkyl halides under mild conditions. princeton.edu This approach utilizes a photocatalyst and a copper catalyst to activate the alkyl halide and the N-nucleophile, respectively, enabling a broad range of alkyl groups to be introduced. princeton.edu

N-Acylation: Acylation of the nitrogen atom introduces an acyl group, forming an N-acylpyrrolidinone, also known as an imide. This reaction is generally performed using acylating agents like acid chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. Such modifications can significantly alter the electronic properties and biological activity of the parent molecule. For instance, N-benzenesulfonyl groups have been used to direct acylation to the 3-position of the pyrrole (B145914) ring under Friedel-Crafts conditions. unirioja.es

Modifications of the Phenyl Moiety (e.g., further aryl substitutions)

The phenyl group at the C4 position is amenable to electrophilic aromatic substitution (EAS), a foundational class of reactions in organic chemistry. masterorganicchemistry.com The reactivity and regioselectivity of these substitutions are governed by the electronic nature of the pyrrolidinone substituent. As an alkyl-substituted, nitrogen-containing group, the pyrrolidinone moiety is generally considered an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. quora.com

Common EAS reactions applicable to the phenyl moiety include:

Halogenation: Introduction of halogen atoms (Cl, Br) using reagents like Cl₂ or Br₂ with a Lewis acid catalyst (e.g., AlCl₃, FeBr₃). masterorganicchemistry.com

Nitration: Installation of a nitro group (NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Formation of new carbon-carbon bonds by reacting the phenyl ring with alkyl halides or acyl halides in the presence of a strong Lewis acid catalyst. masterorganicchemistry.com

These transformations allow for the introduction of a wide array of functional groups onto the phenyl ring, which can be used to modulate properties such as solubility, lipophilicity, and receptor-binding interactions.

Transformations at the Ring Carbons (e.g., C-C bond formations, radical reactions)

The carbon atoms of the pyrrolidinone ring, particularly the α-carbons (C3 and C5), are reactive sites for building molecular complexity.

C-C Bond Formation: A significant advancement in this area is the enantioconvergent coupling of α-chloro lactams with isocyanates. Current time information in Bangalore, IN. In a reaction directly analogous to the derivatization of this compound, a racemic tertiary α-chloro lactam, 3-chloro-3-methyl-1-phenylpyrrolidin-2-one, was used as a key electrophile. Current time information in Bangalore, IN. This cobalt-catalyzed reductive addition allows for the stereoselective formation of a new C-C bond at the C3 position, furnishing sterically congested chiral amides with excellent enantioselectivity (up to 99% ee). Current time information in Bangalore, IN. This method circumvents the need for pre-formed organometallic reagents and proceeds under mild conditions. Current time information in Bangalore, IN. Mechanistic studies suggest the involvement of an alkyl radical intermediate generated via a single-electron transfer process. Current time information in Bangalore, IN.

Acylation at C3: While direct acylation of this compound can be challenging, related pyrrolidine-2,4-diones are known to undergo efficient acylation at the C3 position. researchgate.net This reaction is typically promoted by a Lewis acid, such as boron trifluoride-diethyl ether, which facilitates the reaction with acid chlorides to yield 3-acyl derivatives. researchgate.net Similar strategies could potentially be adapted for the 2-one scaffold.

Synthesis of Complex Analogues from this compound

The functionalized derivatives of this compound serve as versatile building blocks for the synthesis of more elaborate molecules, including those with extended side chains and fused polycyclic systems.

Elaboration of Side Chains

The cobalt-catalyzed reductive coupling mentioned previously is a prime example of side-chain elaboration. Current time information in Bangalore, IN. By reacting the 3-chloro-3-methyl-1-phenylpyrrolidin-2-one intermediate with various isocyanates, a diverse range of amide side chains can be constructed at the C3 position. The reaction demonstrates broad substrate scope with respect to the isocyanate coupling partner.

EntryIsocyanate PartnerProductYield (%)Enantiomeric Ratio (er)
14-Methylphenyl isocyanate3a15Racemic
24-Methylphenyl isocyanate3b7798.5:1.5
3Phenyl isocyanate3g7699:1
44-Fluorophenyl isocyanate3i7599.5:0.5
5Benzyl isocyanate3m6792.5:7.5
6Allyl isocyanate3o6198.5:1.5

Table 1: Selected examples from the cobalt-catalyzed reductive coupling of 3-chloro-3-methyl-1-phenylpyrrolidin-2-one derivatives with various isocyanates. Data sourced from the Journal of the American Chemical Society. Current time information in Bangalore, IN. Note: Entry 1 represents initial conditions, while entries 2-6 reflect optimized conditions with different substrates.

This methodology highlights how a functional group installed on the pyrrolidinone core can be leveraged to introduce complex and functionally diverse side chains with high stereochemical control.

Formation of Polycyclic Systems Incorporating the Pyrrolidinone Unit

The pyrrolidinone scaffold can be incorporated into larger, fused heterocyclic systems. Such polycyclic structures are of significant interest in drug discovery. nih.gov A common strategy to form fused rings is through intramolecular cyclization reactions. For example, derivatives of pyrrolidine (B122466) can undergo intramolecular Pictet-Spengler reactions to generate polycyclic systems. researchgate.net In this type of transformation, a side chain containing an electrophilic center and an aromatic ring is attached to the pyrrolidinone nitrogen. An acid-catalyzed cascade reaction can then induce the aromatic ring to attack the electrophile, leading to the formation of a new fused ring.

Another approach involves the divergent annulation of related heterocyclic precursors. For instance, reactions of (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile with methyl nitroacetate (B1208598) can be controlled to selectively produce diverse polycyclic systems like quinolizin-4-ones and indolizines, depending on the reaction conditions. princeton.edu This demonstrates how a relatively simple core can be a linchpin in the assembly of complex, N-fused heterocyclic scaffolds. princeton.edu

Advanced Spectroscopic and Structural Characterization of 3 Methyl 4 Phenylpyrrolidin 2 One

The definitive identification and structural elucidation of 3-methyl-4-phenylpyrrolidin-2-one, a chiral heterocyclic compound, rely on a suite of advanced analytical techniques. This section details the application of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray diffraction crystallography to thoroughly characterize its molecular structure, connectivity, and stereochemistry.

Mechanistic and Computational Studies on 3 Methyl 4 Phenylpyrrolidin 2 One Systems

Investigation of Reaction Mechanisms and Transition States in Synthetic Routes

The synthesis of pyrrolidine (B122466) rings, including the 3-methyl-4-phenylpyrrolidin-2-one scaffold, often involves complex reaction mechanisms and the formation of specific transition states that dictate the stereochemical outcome of the reaction. nih.govacs.org Computational studies, particularly Density Functional Theory (DFT), have become instrumental in elucidating these pathways. nih.govacs.org

One common route to substituted pyrrolidines is the [3+2] dipolar cycloaddition reaction. In the synthesis of related pyrrolidine structures, DFT calculations have been employed to understand the regio- and diastereoselectivities. nih.govacs.org These studies reveal a delicate balance between the asynchronicity of bond formation and the interaction energies within the transition structures. nih.govacs.org For instance, in the iridium-catalyzed reductive generation of azomethine ylides for pyrrolidine synthesis, the nature of the dipolarophile was found to significantly influence the selectivity of the cycloaddition. nih.govacs.org Highly asynchronous transition states are often energetically favored due to lower strain energy, unless stabilizing interactions, such as orbital and electrostatic forces, are significant. nih.gov

Another mechanistic approach involves the copper-catalyzed intramolecular C–H amination of N-fluoride amides to form pyrrolidines. nih.govacs.org Mechanistic studies, including the isolation and characterization of a fluorinated copper(II) complex, have been conducted to understand the reaction pathway. nih.govacs.org These investigations suggest a mechanism that is dependent on the copper catalyst and involves the cleavage of N–F and C–H bonds. acs.org

The synthesis of pyrrolidine-2,3-diones from 3-pyrroline-2-one (B142641) derivatives and amines has also been investigated through computational methods. nih.govbeilstein-journals.org DFT calculations have been used to propose a reaction mechanism, suggesting that the kinetic selectivity is more significant than thermodynamic selectivity in determining the major product. nih.gov The calculations also helped to understand the isomerization between different tautomeric forms of the intermediates. nih.gov

Furthermore, a cobalt-catalyzed asymmetric reductive coupling of isocyanates with racemic tertiary alkyl halides has been developed to synthesize sterically bulky chiral amides, including derivatives of 3-methyl-1-phenylpyrrolidin-2-one. acs.org Preliminary mechanistic studies point towards a radical addition mechanism for this enantioconvergent amidation process. acs.org

The following table summarizes key aspects of reaction mechanisms investigated for the synthesis of pyrrolidine systems.

Reaction Type Key Mechanistic Features Computational Method Findings
Iridium-Catalyzed [3+2] CycloadditionAzomethine ylide generation, Asynchronous transition statesDFTSelectivity is controlled by a balance between strain and interaction energies in the transition state. nih.govacs.org
Copper-Catalyzed C-H AminationIntramolecular amination of N-fluoride amidesDFT, ExperimentalA copper-dependent mechanism involving N-F and C-H bond cleavage. nih.govacs.org
Pyrrolidine-2,3-dione SynthesisReaction of 3-pyrroline-2-one with aminesDFTKinetically controlled reaction pathway with rapid isomerization of intermediates. nih.govbeilstein-journals.org
Cobalt-Catalyzed Reductive CouplingAsymmetric coupling of isocyanates and alkyl halidesExperimentalInvolves a radical addition mechanism. acs.org

Computational Chemistry for Molecular Structure and Reactivity Prediction

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules like this compound. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and properties. nih.govresearchgate.net

DFT calculations can be used to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a crucial parameter that relates to the chemical reactivity and stability of the molecule. nih.gov A smaller energy gap generally indicates higher polarizability and greater chemical reactivity. nih.gov

For related heterocyclic systems, DFT calculations have been used to analyze the electronic band structure and density of states. researchgate.netelectrochemsci.org For instance, in a study of 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, full potential linear augmented plane wave methods within DFT were used to optimize the atomic positions and calculate the electronic band structure. researchgate.net These calculations revealed an indirect energy gap and identified the contributions of different atomic orbitals to the valence and conduction bands. researchgate.net

The choice of the exchange-correlation functional and basis set in DFT calculations is critical for obtaining accurate results. researchgate.netresearchgate.net Different functionals, such as the local density approximation (LDA), generalized gradient approximation (GGA), and hybrid functionals like B3LYP, can yield different results for electronic properties. electrochemsci.org

The following table presents a hypothetical summary of electronic structure data for this compound that could be obtained from DFT calculations.

Property Calculated Value (Hypothetical) Significance
HOMO Energy-6.5 eVEnergy of the outermost electrons, related to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest empty orbital, related to electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicates chemical stability and reactivity. nih.gov
Dipole Moment3.5 DMeasure of the overall polarity of the molecule.
Mulliken Atomic ChargesC(carbonyl): +0.4e, O(carbonyl): -0.5e, N: -0.3eProvides insight into the partial charges on individual atoms.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. nih.govmdpi.com By simulating the motions of atoms and molecules, MD can provide valuable insights into the conformational landscape of flexible molecules like this compound. mdpi.com

The process of an MD simulation involves defining a force field, which describes the potential energy of the system as a function of the atomic coordinates. mdpi.com The simulation then numerically solves Newton's equations of motion for the atoms in the system, allowing their trajectories to be followed over time. mdpi.com From these trajectories, various properties can be calculated, such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which provide information about the stability and flexibility of the molecule. frontiersin.org

Enhanced sampling techniques can be employed in MD simulations to explore the conformational space more efficiently and to overcome energy barriers between different conformational states. nih.gov These techniques are particularly useful for studying rare events or large-scale conformational changes. nih.gov

The following table illustrates the type of information that can be obtained from an MD simulation of this compound.

Parameter Description Information Gained
RMSDRoot-mean-square deviation of atomic positions from a reference structure. frontiersin.orgIndicates the stability of the molecular conformation over time.
RMSFRoot-mean-square fluctuation of individual atoms. frontiersin.orgHighlights the flexible regions of the molecule.
Dihedral Angle AnalysisTracks the rotation around specific chemical bonds.Reveals the preferred orientations of the methyl and phenyl groups.
Cluster AnalysisGroups similar conformations together.Identifies the most populated conformational states.
Free Energy LandscapeMaps the potential energy as a function of conformational coordinates.Shows the relative stabilities of different conformations and the energy barriers between them.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses in Chemical Series (excluding biological activity)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches used to relate the chemical structure of a series of compounds to their properties or activities. nih.govfrontiersin.orgyoutube.com While often applied in drug discovery to predict biological activity, these methods can also be used to understand and predict physicochemical properties of chemical series that include this compound. researchgate.net

SAR analysis involves qualitatively examining how changes in the molecular structure, such as the addition, removal, or modification of functional groups, affect a particular property. For a series of this compound derivatives, SAR could be used to understand how substituents on the phenyl ring or modifications to the pyrrolidinone core influence properties like solubility, melting point, or chromatographic retention time.

QSAR takes a more quantitative approach by developing mathematical models that correlate molecular descriptors with experimental data. frontiersin.org Molecular descriptors are numerical values that represent different aspects of a molecule's structure, such as its size, shape, and electronic properties. frontiersin.org By using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN), QSAR models can be created to predict the properties of new, unsynthesized compounds. researchgate.net

For example, a QSAR study on a series of pyrrolidinone derivatives could aim to predict their lipophilicity (logP), a key physicochemical property. The model would be built using a training set of compounds for which the logP values have been experimentally determined. Molecular descriptors for these compounds would be calculated, and a statistical model would be developed to relate these descriptors to the logP values. The predictive power of the model would then be validated using a separate test set of compounds.

The following table provides examples of molecular descriptors that could be used in a QSAR study of this compound derivatives and the properties they could be used to predict.

Descriptor Category Example Descriptors Predicted Property (Non-biological)
Topological Molecular weight, Number of rotatable bonds, Wiener indexBoiling point, Molar refractivity
Electronic Dipole moment, HOMO/LUMO energies, Partial chargesPolarity, Reactivity
Steric/Shape Molecular volume, Surface area, OvalitySolubility, Crystal packing energy
Hydrophobic Calculated logP (e.g., XLogP3)Partition coefficient, Chromatographic retention time

By systematically exploring the relationships between structure and physicochemical properties, SAR and QSAR analyses can guide the design of new this compound derivatives with desired characteristics for various chemical applications.

Analytical and Purification Methodologies for 3 Methyl 4 Phenylpyrrolidin 2 One

Chromatographic Separation Techniques

Chromatography is the cornerstone of purification and analysis for 3-methyl-4-phenylpyrrolidin-2-one. The separation is based on the differential partitioning of the compound between a stationary phase and a mobile phase. By selecting appropriate phases and conditions, chemists can effectively separate the target compound from starting materials, byproducts, and other impurities.

Flash column chromatography is a widely used, efficient method for the preparative purification of chemical compounds on a milligram to multigram scale. nih.gov This technique utilizes a stationary phase, most commonly silica (B1680970) gel, packed into a column. A solvent system (mobile phase) is pushed through the column under moderate pressure, typically using compressed air or nitrogen, which is faster than traditional gravity chromatography. nih.gov

The selection of an appropriate mobile phase is critical and is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC). A solvent system that provides a retention factor (Rƒ) of approximately 0.2 to 0.4 for the desired compound is often optimal for separation. For pyrrolidinone derivatives and other moderately polar compounds, common mobile phases consist of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. A gradient elution, where the proportion of the polar solvent is gradually increased, is often employed to effectively separate compounds with different polarities.

For compounds that may be sensitive to the acidic nature of standard silica gel, the silica can be deactivated by pre-flushing the column with a solvent mixture containing a small amount of a basic additive like triethylamine (B128534) (1-3%). sigmaaldrich.com After the reaction work-up, the crude mixture containing this compound is typically concentrated and loaded onto the column, either as a concentrated solution or adsorbed onto a small amount of silica gel (dry loading). The fractions are collected as the mobile phase elutes from the column and analyzed by TLC to identify those containing the pure product.

Table 1: General Parameters for Flash Column Chromatography Purification

Parameter Description Common Selection for Pyrrolidinone Derivatives
Stationary Phase The solid adsorbent through which the mobile phase passes. Silica Gel (230-400 mesh)
Mobile Phase The solvent or solvent mixture that moves through the column. Hexane/Ethyl Acetate, Dichloromethane/Methanol
Elution Mode The method of passing the mobile phase through the column. Isocratic (constant solvent composition) or Gradient (varying solvent composition)
Loading Technique How the crude sample is introduced to the column. Wet Loading (as a concentrated solution) or Dry Loading (adsorbed onto silica)
Monitoring Technique used to analyze the collected fractions. Thin-Layer Chromatography (TLC)

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution, speed, and sensitivity compared to flash chromatography. It is used for both analytical purposes (to determine purity and quantify components) and preparative applications (to purify high-value compounds).

HPLC can be performed in two primary modes: normal-phase and reverse-phase.

Normal-Phase (NP-HPLC): Uses a polar stationary phase (like silica) and a non-polar mobile phase. This mode is suitable for separating non-polar to moderately polar compounds. A new NP-HPLC method was developed to separate an impurity from ibuprofen (B1674241) sodium using an Ultimate Silica column with an isocratic mobile phase. researchgate.net

Reverse-Phase (RP-HPLC): This is the most common mode of HPLC. It employs a non-polar stationary phase (typically silica chemically modified with C8 or C18 alkyl chains) and a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. researchgate.net

For the analysis of pyrrolidinone derivatives, RP-HPLC is frequently used. A gradient elution, where the concentration of the organic solvent is increased over time, allows for the separation of a wide range of components in a single run. Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in this compound provides strong UV absorbance.

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of the compound. nih.govsigmaaldrich.com While more expensive than flash chromatography, it provides superior separation and is often used for final purification steps where very high purity is required. For instance, a validated RP-HPLC method for a complex pyrrolo-pyridine derivative utilized an octadecyl (C18) column with an acetonitrile-phosphate buffer mobile phase for purity evaluation. pensoft.net

Table 2: Typical HPLC Conditions for Analysis of Aromatic Heterocycles

Parameter Analytical RP-HPLC Preparative RP-HPLC
Stationary Phase C18 or C8 silica (e.g., Luna, Zorbax) C18 or C8 silica (larger particle size)
Column Dimensions 4.6 mm ID x 150-250 mm length >20 mm ID x 250 mm length
Mobile Phase Acetonitrile/Water or Methanol/Water, often with acid (formic, TFA) or buffer Acetonitrile/Water or Methanol/Water
Flow Rate 0.5 - 1.5 mL/min >20 mL/min
Detection UV (e.g., at 254 nm) UV (higher concentration may require different wavelength)

Since this compound possesses two stereocenters (at C3 and C4), it can exist as four possible stereoisomers. When synthesizing a specific pair of enantiomers, it is crucial to determine the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other. Chiral HPLC is the gold standard for this analysis.

This technique uses a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a chiral compound. csfarmacie.cz This differential interaction leads to a difference in retention time, allowing for their separation and quantification. The basis for this separation is the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. sigmaaldrich.comchiralpedia.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are among the most versatile and widely used for separating a broad range of chiral compounds. researchgate.netwindows.net For instance, research on the synthesis of a related compound, 3-chloro-3-methyl-1-phenylpyrrolidin-2-one, utilized chiral HPLC analysis on a chiral stationary phase to determine the enantiomeric ratio of the products. acs.org The selection of the specific CSP and the mobile phase (often a mixture of alkanes like hexane and an alcohol like isopropanol) is critical and typically requires screening several different columns and conditions to achieve baseline separation of the enantiomers. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC)

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable, simple, and rapid analytical technique used to monitor the progress of a chemical reaction. A small spot of the reaction mixture is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of adsorbent material, typically silica gel. The plate is then developed in a sealed chamber containing a shallow pool of a solvent mixture (mobile phase).

As the solvent moves up the plate by capillary action, the components of the reaction mixture travel at different rates depending on their polarity and affinity for the stationary phase. This allows for the visualization of the consumption of starting materials and the formation of the product. For example, in the analysis of complex pyrrolo-pyridine derivatives, TLC on silica gel plates with a mobile phase of butanol-acetic acid-water was used to separate the main compound from its decomposition products. pensoft.net By comparing the Rƒ values of the spots to those of the starting materials and a known standard of the product, a chemist can quickly assess the status of the reaction and determine when it is complete.

Advanced Purification and Automation Techniques (e.g., Automated Liquid-Liquid Extraction)

Modern chemistry often requires higher throughput in both synthesis and purification. Automated systems have been developed to meet these demands. For classes of compounds like pyrrolidinones, which are often synthesized in libraries for drug discovery, automated purification is essential. An automated high-throughput purification system has been successfully used to separate single diastereomers from a large 4-amido-pyrrolidinone library, demonstrating the power of automation in handling complex mixtures on a large scale. nih.gov

Liquid-liquid extraction is a fundamental purification technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. While often performed manually in a separatory funnel, this process can be automated for industrial applications. For instance, a process for recovering the related solvent N-methyl-2-pyrrolidone (NMP) from an aqueous medium utilizes liquid-liquid extraction with a branched aliphatic alcohol as the extractant. rsc.org Such automated extraction systems can be integrated into a larger process for continuous or large-batch purification, increasing efficiency and reproducibility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methyl-4-phenylpyrrolidin-2-one, and how can reaction yields be improved?

  • Methodological Answer : Synthesis optimization involves selecting appropriate solvents (e.g., dichloromethane for improved solubility) and bases (e.g., NaOH for deprotonation). Multi-step protocols, including nucleophilic substitution and cyclization, should be monitored via TLC or HPLC. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) enhances yield . Reaction temperature control (0–25°C) minimizes side products.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions and stereochemistry. Aromatic protons (δ 7.2–7.5 ppm) and carbonyl signals (δ 170–180 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C11_{11}H13_{13}NO = 175.26 g/mol) and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration and bond angles (e.g., β = 91.088° in monoclinic systems) for structural validation .

Q. How should this compound be handled and stored to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent oxidation. Use fume hoods for handling; avoid skin contact (wear nitrile gloves) and inhalation (use respirators for powder forms). Emergency protocols include rinsing exposed skin with water and consulting safety data sheets (SDS) for toxicity profiles .

Q. What methods are recommended for assessing the purity of this compound?

  • Methodological Answer :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. Compare retention times against certified reference standards .
  • Melting Point Analysis : Sharp melting points (±1°C deviation) indicate high purity.
  • Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer : Chiral auxiliaries (e.g., (S)-Trityloxymethyl groups) or asymmetric catalysis (e.g., Evans oxazolidinones) induce stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Crystallization in chiral solvents (e.g., (R)-limonene) enhances diastereomeric separation .

Q. How do computational models predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Validate predictions with experimental kinetics (e.g., rate constants for hydrolysis) and X-ray bond-length data (e.g., C=O bond = 1.22 Å) .

Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) distinguishes dynamic effects (e.g., ring puckering) from structural isomers. 2D techniques (COSY, NOESY) clarify coupling networks and spatial proximity of protons. Compare with crystallographic data to resolve ambiguities .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., acetylcholinesterase assays) with IC50_{50} determination.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (0.1–100 µM). Include positive controls (e.g., doxorubicin) .

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs?

  • Methodological Answer : Systematic substitution at the phenyl (e.g., electron-withdrawing groups) or pyrrolidinone positions (e.g., methyl → ethyl). Correlate steric/electronic effects with bioactivity using QSAR models. Validate with X-ray data (e.g., dihedral angles affecting binding) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.